N-[[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide
Description
N-[[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide is a piperazine carboxamide derivative characterized by a propargyl (prop-2-ynyl) group at the 4-position of the piperazine ring and a benzyl moiety substituted with a propan-2-yloxymethyl group on the aromatic ring. Piperazine carboxamides are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors, via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-[[4-(propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-4-9-21-10-12-22(13-11-21)19(23)20-14-17-5-7-18(8-6-17)15-24-16(2)3/h1,5-8,16H,9-15H2,2-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJGJZXLZWSZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
N-[[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide is a synthetic compound that belongs to a class of piperazine derivatives. The structure consists of a piperazine ring substituted with various functional groups, which contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 300.40 g/mol.
Piperazine derivatives are known for their diverse pharmacological activities, including:
- Antidepressant effects : Many piperazine compounds act as serotonin reuptake inhibitors, enhancing serotonergic neurotransmission.
- Antipsychotic properties : Some derivatives exhibit antagonistic activity at dopamine receptors, which is crucial in managing psychotic disorders.
- Antimicrobial activity : Certain piperazine derivatives have shown efficacy against various bacterial strains.
The specific mechanism of action for this compound may involve modulation of neurotransmitter systems or interaction with specific receptors, but detailed studies are required to elucidate its precise biological pathways.
In Vitro Studies
In vitro studies are essential for assessing the biological activity of new compounds. These studies often utilize cell lines to evaluate cytotoxicity, receptor binding affinity, and enzyme inhibition. For example:
- Cytotoxicity Assays : Compounds are tested against cancer cell lines to determine their potential as anticancer agents.
- Receptor Binding Studies : The affinity for serotonin or dopamine receptors can be assessed using radiolabeled ligands.
In Vivo Studies
In vivo studies provide insights into the pharmacokinetics and pharmacodynamics of compounds. These studies typically involve animal models to evaluate therapeutic efficacy and safety profiles. Parameters such as:
- Bioavailability : The extent and rate at which the active ingredient or active moiety is absorbed and becomes available at the site of action.
- Toxicology : Assessment of potential adverse effects through acute and chronic toxicity studies.
Case Studies
While specific case studies on this compound are lacking, analogous studies on similar piperazine derivatives can provide valuable insights:
-
Case Study 1: Antidepressant Activity
- A study on a related piperazine compound demonstrated significant antidepressant-like effects in rodent models, attributed to enhanced serotonergic signaling.
-
Case Study 2: Antipsychotic Efficacy
- Another study evaluated a piperazine derivative's ability to reduce hyperactivity in animal models, suggesting potential antipsychotic properties through dopamine receptor antagonism.
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide | Unknown (Research Needed) | Potentially modulates neurotransmitter systems |
| Piperazine Derivative A | Antidepressant | Serotonin reuptake inhibition |
| Piperazine Derivative B | Antipsychotic | Dopamine receptor antagonism |
| Piperazine Derivative C | Antimicrobial | Disruption of bacterial cell wall |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pharmacokinetic Properties
- Lipophilicity : The propan-2-yloxymethyl group in the target compound balances lipophilicity, whereas chlorophenyl () and fluorophenyl () groups increase logP values, risking solubility issues.
- Synthetic Accessibility : Ethyl and propenyl derivatives () are simpler to synthesize, while complex substituents () require multi-step routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
